
Bumetanide-d5
Descripción general
Descripción
Bumetanida-d5 es una forma deuterada de bumetanida, un potente diurético de asa que se utiliza principalmente para tratar el edema asociado con la insuficiencia cardíaca congestiva, la enfermedad hepática y renal, y el síndrome nefrótico . La versión deuterada, Bumetanida-d5, se utiliza a menudo como un estándar interno en espectrometría de masas para la cuantificación de bumetanida .
Mecanismo De Acción
Bumetanida-d5, al igual que la bumetanida, inhibe el cotransportador de sodio-potasio-cloruro 1 (NKCC1) en el asa ascendente de Henle en los riñones. Esta inhibición reduce la reabsorción de sodio y cloruro, lo que lleva a una mayor excreción de agua, sodio, cloruro, magnesio, fosfato y calcio. El resultado es la diuresis, lo que ayuda a reducir el edema .
Análisis Bioquímico
Biochemical Properties
Bumetanide-d5, like Bumetanide, is an inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1) and has a significant role in biochemical reactions . It selectively inhibits NKCC1 over NKCC2 . The interaction between this compound and these transporters affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various biochemical processes .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been shown to reduce AMPA-mediated excitotoxicity in cultured oligodendrocytes, including Na+ influx and oligodendrocyte swelling . In the context of neurological disorders, this compound has been tested as an anti-seizure agent and as an intervention for neurological disorders with varying results .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interference with renal cAMP and/or inhibition of the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in excretion of sodium, chloride, and water, leading to diuresis .
Temporal Effects in Laboratory Settings
Studies have shown that Bumetanide, the non-deuterated form, has been found to have variable outcomes in pre-clinical and clinical studies that tested off-label interventions .
Dosage Effects in Animal Models
Bumetanide has been shown to be effective in reducing infarct volume and brain edema and improving behavioral recovery in animal models of cerebral ischemia .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Bumetanide. Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, influencing various metabolic processes .
Transport and Distribution
Bumetanide is known to poorly penetrate into the brain parenchyma following systemic administration . This low brain penetration is a consequence of both the high ionization rate and plasma protein binding, which restrict brain entry by passive diffusion .
Subcellular Localization
Bumetanide, the non-deuterated form, is known to interfere with renal cAMP and/or inhibit the sodium-potassium ATPase pump . This interaction affects the movement of sodium, potassium, and chloride ions across cell membranes, which could influence its subcellular localization .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Bumetanida-d5 se sintetiza incorporando átomos de deuterio en la molécula de bumetanida. La síntesis suele implicar el uso de reactivos y disolventes deuterados para reemplazar los átomos de hidrógeno por deuterio. El proceso puede incluir pasos como:
Nitración: Partiendo del ácido 4-clorobenzoico, se realiza una nitración para introducir un grupo nitro.
Reducción: El grupo nitro se reduce a continuación a un grupo amino.
Deuteración: Se utilizan reactivos deuterados para reemplazar los átomos de hidrógeno por deuterio.
Acoplamiento: El intermedio deuterado se acopla con otros reactivos para formar el compuesto final Bumetanida-d5
Métodos de Producción Industrial
La producción industrial de Bumetanida-d5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se utilizan técnicas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
Bumetanida-d5 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Bumetanida-d5 puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir ciertos grupos funcionales dentro de Bumetanida-d5 a sus formas reducidas.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula con otros átomos o grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos y nucleófilos en reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de Bumetanida-d5 .
Aplicaciones Científicas De Investigación
Pharmacological Properties and Mechanism of Action
Bumetanide functions by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC) in the ascending loop of Henle, leading to increased excretion of sodium, chloride, and water. This mechanism results in diuresis and is particularly beneficial in treating conditions characterized by fluid overload . The deuterated version, Bumetanide-d5, retains this mechanism while potentially offering improved metabolic stability and reduced side effects due to the isotopic substitution.
Treatment of Edema
This compound can be utilized similarly to its non-deuterated counterpart for managing edema resulting from heart failure, liver cirrhosis, and nephrotic syndrome. Clinical studies have demonstrated that bumetanide is effective in mobilizing peripheral edema and improving functional capacity in patients .
Alzheimer's Disease Research
Recent studies have identified Bumetanide as a promising candidate for repurposing in the treatment of Alzheimer's disease (AD). Research has shown that Bumetanide can reverse APOE4-associated transcriptomic signatures in animal models of AD, suggesting its potential neuroprotective effects . The compound's ability to modulate chloride ion transport in neurons may help alleviate memory deficits associated with AD.
Case Study:
In a study involving APOE4 knock-in mice, treatment with Bumetanide resulted in improved memory performance on cognitive tests and a reduction in amyloid plaque accumulation . This supports the hypothesis that Bumetanide could be effective in altering disease progression in AD.
Pharmacokinetic Studies
This compound is particularly valuable for pharmacokinetic studies due to its stable isotopic labeling. This property allows researchers to trace the compound's metabolism and distribution within biological systems more accurately than with non-labeled compounds.
Table 1: Comparison of Pharmacokinetic Properties
Property | Bumetanide | This compound |
---|---|---|
Bioavailability | High | Higher stability |
Half-life | ~1 hour | Extended |
Metabolic pathways | Hepatic | Hepatic |
Excretion | Renal | Renal |
Future Directions and Research Opportunities
The exploration of this compound opens several avenues for future research:
- Neurodegenerative Disorders: Further studies are needed to evaluate the long-term effects of this compound on cognitive function in humans with Alzheimer's disease.
- Pharmacodynamics: Investigating how deuteration affects the drug's interaction with biological targets could provide insights into optimizing diuretic therapy.
- Clinical Trials: Ongoing clinical trials are assessing the safety and efficacy of Bumetanide in various patient populations, including those with Alzheimer's disease .
Comparación Con Compuestos Similares
Compuestos Similares
Furosemida: Otro diurético de asa con efectos similares pero diferente biodisponibilidad y potencia.
Torsemida: Un diurético de asa con una duración de acción más larga en comparación con la bumetanida.
Ácido etacrínico: Un diurético de asa que no contiene un grupo sulfonamida, lo que lo hace adecuado para pacientes con alergia a la sulfonamida
Singularidad de Bumetanida-d5
Bumetanida-d5 es única debido a su naturaleza deuterada, lo que la convierte en un excelente estándar interno para la espectrometría de masas. Sus propiedades farmacocinéticas son más predecibles en comparación con otros diuréticos de asa, y es significativamente más potente que la furosemida .
Actividad Biológica
Bumetanide-d5 is a deuterium-labeled derivative of bumetanide, a potent loop diuretic that primarily inhibits the Na⁺-K⁺-2Cl⁻ co-transporter (NKCC). This article explores its biological activity, pharmacokinetics, and pharmacodynamics, supported by case studies and relevant research findings.
This compound (CAS Number: 1216739-35-3) has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅D₅N₂O₅S |
Molecular Weight | 369.447 g/mol |
Melting Point | 234-236 °C |
IC50 (NKCC1) | 0.68 μM |
IC50 (NKCC2) | 4.0 μM |
This compound retains the pharmacological properties of bumetanide while allowing for advanced tracking in metabolic studies due to its deuterated nature.
This compound acts primarily by inhibiting the NKCC1 and NKCC2 transporters, which are crucial for sodium, potassium, and chloride reabsorption in the kidneys. This inhibition leads to increased diuresis and natriuresis. The mechanism can be summarized as follows:
- Inhibition of Sodium and Chloride Reabsorption : By blocking NKCC, this compound prevents the reabsorption of these ions in the ascending loop of Henle.
- Increased Urinary Excretion : This results in increased excretion of water, sodium, chloride, magnesium, and calcium.
Pharmacokinetics
This compound exhibits similar pharmacokinetic properties to its non-deuterated counterpart:
- Absorption : Rapidly absorbed with bioavailability nearing 80%.
- Distribution : High plasma protein binding (94%-96%).
- Half-life : Approximately 60 to 90 minutes.
- Elimination : Primarily excreted via urine (81% of administered dose), with about 45% as unchanged drug .
Study on Transport Mechanisms
A study investigated the role of the monocarboxylate transporter MCT6 in the pharmacokinetics of bumetanide. Using knockout mice models, researchers found that MCT6 significantly contributes to the renal handling of bumetanide. In Mct6 knockout mice, diuresis was reduced by approximately 55%, indicating MCT6's critical role in bumetanide's action .
Clinical Efficacy in Edematous Conditions
In clinical settings, bumetanide has been proven effective for managing edema associated with congestive heart failure and other conditions. A study involving 34 patients treated with bumetanide for over 24 weeks showed significant improvements in body weight management and functional capacity without severe adverse effects .
Pediatric Considerations
Research focusing on neonatal patients indicated that bumetanide's elimination is slower compared to adults due to immature renal function. Doses ranging from 0.005 mg/kg to 0.1 mg/kg were studied for their pharmacodynamic effects, revealing a linear relationship between drug dosage and peak excretion rates .
Summary of Biological Activity
The biological activity of this compound underscores its potential as a valuable tool in both clinical and research settings. Its ability to inhibit NKCC transporters effectively leads to significant diuretic effects, making it essential for treating various edematous conditions.
Propiedades
IUPAC Name |
3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23)/i4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEIEVLCKWDQJH-UPKDRLQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675733 | |
Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216739-35-3 | |
Record name | 3-(Butylamino)-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.